![molecular formula C52H44BF4P2Rh- B12088823 [Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)
[Rh COD (R)-Binap]BF4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Rh COD ®-Binap]BF4, also known as Rhodium (I) complex with 1,5-cyclooctadiene and ®-Binap, is a coordination compound widely used in asymmetric synthesis. This compound is notable for its ability to catalyze a variety of chemical reactions with high enantioselectivity, making it a valuable tool in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Rh COD ®-Binap]BF4 typically involves the reaction of rhodium (I) chloride dimer with 1,5-cyclooctadiene (COD) and ®-Binap in the presence of a tetrafluoroborate salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the rhodium complex. The resulting product is purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of [Rh COD ®-Binap]BF4 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
[Rh COD ®-Binap]BF4 is known to undergo various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.
Reduction: It can also be involved in reduction reactions, where it acts as a catalyst to reduce substrates.
Substitution: The complex can undergo ligand substitution reactions, where the COD or Binap ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with [Rh COD ®-Binap]BF4 include hydrogen gas for hydrogenation reactions, oxidizing agents like oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired outcomes .
Major Products
The major products formed from reactions involving [Rh COD ®-Binap]BF4 depend on the specific reaction type. For example, in hydrogenation reactions, the major products are often reduced organic compounds, while in oxidation reactions, the products are oxidized derivatives of the substrates .
科学的研究の応用
[Rh COD ®-Binap]BF4 has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring chiral purity.
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of [Rh COD ®-Binap]BF4 involves the coordination of the rhodium center with the COD and Binap ligands, creating a highly active catalytic site. The rhodium center facilitates various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions. The ®-Binap ligand imparts chirality to the catalyst, enabling enantioselective reactions .
類似化合物との比較
Similar Compounds
[Rh COD (R,R)-Me-DuPhos]BF4: This compound is similar in structure and function, with Me-DuPhos as the chiral ligand instead of Binap.
[Rh COD (R,R)-DIPAMP]BF4: Another similar compound, where DIPAMP serves as the chiral ligand.
Uniqueness
[Rh COD ®-Binap]BF4 is unique due to its high enantioselectivity and versatility in catalyzing a wide range of reactions. The ®-Binap ligand provides excellent chiral induction, making it a preferred choice for many asymmetric synthesis applications .
特性
分子式 |
C52H44BF4P2Rh- |
|---|---|
分子量 |
920.6 g/mol |
IUPAC名 |
(1Z,5Z)-cycloocta-1,5-diene;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C44H32P2.C8H12.BF4.Rh/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-32H;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
InChIキー |
NXRNGSUCQWUDOA-ONEVTFJLSA-N |
異性体SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C45)P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8.[Rh] |
正規SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


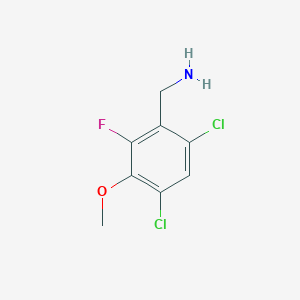

![Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-](/img/structure/B12088755.png)




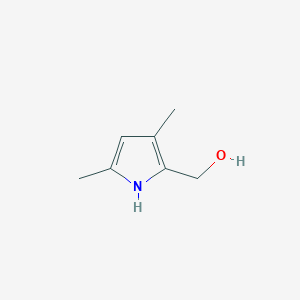
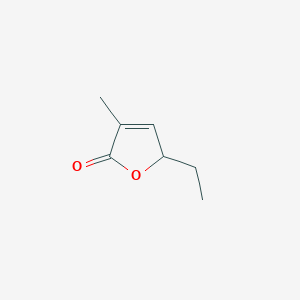
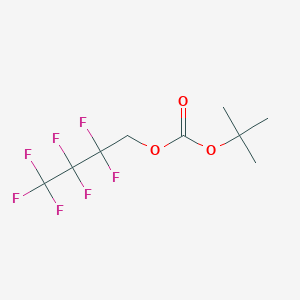
![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
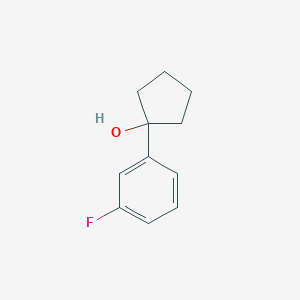

![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
